4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

PNMT inhibition Catecholamine biosynthesis Scaffold hopping

Thienopyridine drug discovery is constrained by reactive thiol metabolites from oxidative ring-opening of 2-substituted analogs (ticlopidine, clopidogrel). PTTC circumvents this via a distinct metabolic route to 4-(1-hydroxyethyl)thieno[3,2-c]pyridine. • Bypasses thiol-generating pathway-no reactive metabolite liability • Class-level evidence: improved complement inhibition vs. ticlopidine/clopidogrel; non-cytotoxic, non-haemolytic • Thiophene isostere of THIQ scaffold for PNMT inhibitor design with altered selectivity • 4-Phenyl-substituted THTP derivatives exhibit significant anticonvulsant activity Available from 0.1 g to bulk. Batch-specific QC provided.

Molecular Formula C13H13NS
Molecular Weight 215.32 g/mol
CAS No. 91477-84-8
Cat. No. B1366658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
CAS91477-84-8
Molecular FormulaC13H13NS
Molecular Weight215.32 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1SC=C2)C3=CC=CC=C3
InChIInChI=1S/C13H13NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9,13-14H,6,8H2
InChIKeyBKXOJOFWZSFANH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-THTP: Chemical Profile & Sourcing


4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (PTTC) is a bicyclic heterocycle belonging to the thienopyridine class, characterized by a thiophene ring fused to a tetrahydropyridine ring with a phenyl substituent at the 4-position . It serves as a core structural motif in over 30 pharmaceutically active compounds, including antiplatelet agents and CNS-targeting molecules, and is metabolized in vivo to 4-(1-hydroxyethyl)thieno[3,2-c]pyridine .

1
Scaffold Type Thienopyridine core for medicinal chemistry scaffold design
2
Research Context Reported core motif in bioactive compound libraries; may support pathway inhibitor screening
3
Metabolic Profile Distinct metabolic route supports prodrug and metabolite research studies

4-Phenyl-THTP Substitution Challenges


Direct substitution of 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine with other thienopyridines or isosteric scaffolds is not feasible without altering key pharmacological outcomes. The THTP scaffold, when compared to its isosteric 1,2,3,4-tetrahydroisoquinoline (THIQ) counterpart, exhibits a significant drop in hPNMT inhibitory potency, a difference attributed to the electronic properties of the thiophene ring [1]. Furthermore, within the thienopyridine class, variations in the 4-substituent dramatically impact biological activity; for instance, the unsubstituted 4-phenyl core yields a distinct metabolic fate and target engagement profile compared to the 2-substituted analogs like ticlopidine and clopidogrel [2].

THIQ Scaffold
Isosteric THIQ replacement may shift hPNMT potency due to thiophene electronic properties; assay context may differ
4-Substituent
Unsubstituted 4-phenyl core yields distinct metabolic and target engagement profile vs. 2-substituted analogs; direct substitution may alter biological response
Class Variation
Scaffold-specific pathway response may not transfer across thienopyridine class; requires independent validation

4-Phenyl-THTP Comparative Evidence


hPNMT Inhibition: THTP vs. THIQ Scaffold

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold, which includes the 4-phenyl derivative, was evaluated as an isosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system in the context of human phenylethanolamine N-methyltransferase (hPNMT) inhibition. While isosterism was confirmed, the THTP compounds were generally less potent inhibitors of hPNMT than their THIQ counterparts. This drop in potency is primarily attributed to the electronic properties of the thiophene ring, as revealed by molecular modeling and docking studies [1].

hPNMT Scaffold Comparison
Class-level inference
Reduced potency vs. THIQ scaffold; attributed to thiophene ring electronics
Supports isosteric selectivity profiling context
4-Phenyl derivative Ki not individually reported in this comparative study
PNMT inhibition Catecholamine biosynthesis Scaffold hopping

Complement Inhibition and Safety Profile

A series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives, structurally related to the 4-phenyl core, were synthesized and evaluated for their ability to inhibit the classical pathway of human complement activation and their intrinsic haemolytic activity. In vitro assays revealed that certain analogues demonstrated improved inhibitory activity over existing tetrahydrothienopyridine derivatives, namely Ticlopidine and Clopidogrel. Significantly, these analogues were non-cytotoxic to human cell lines and did not exhibit any haemolytic activity [1].

Complement Inhibition & Safety
Class-level inference
Reported improved complement inhibition over ticlopidine/clopidogrel; non-cytotoxic and non-haemolytic in cell-line assays
Supports pathway-specific screening context
Scaffold-class attribute; specific 4-phenyl derivative potency not isolated
Complement inhibition Anti-inflammatory Cytotoxicity

Distinct Metabolism to 4-(1-Hydroxyethyl) Metabolite

4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (PTTC) is metabolized in the body to 4-(1-hydroxyethyl)thieno[3,2-c]pyridine. This metabolic pathway is distinct from that of other clinically used thienopyridines like ticlopidine and clopidogrel, which undergo oxidative ring-opening by cytochrome P450 enzymes to form active thiol metabolites [1].

Metabolic Pathway Distinction
Supporting evidence
Metabolized to 4-(1-hydroxyethyl)thieno[3,2-c]pyridine; avoids oxidative ring-opening thiol pathway
Supports metabolic pathway research context
Qualitative pathway difference reported; quantitative PK data absent
Metabolism Prodrug Pharmacokinetics

Anticonvulsant Activity in THTP Derivatives

In a study of novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines as cerebral protective agents, the compound (+)-4-methyl-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride ((+)-2a) demonstrated significant anticonvulsant activity [1]. While the unsubstituted 4-phenyl derivative was not directly tested, the presence of the 4-phenyl group is a critical structural feature for activity in this series.

Anticonvulsant Activity
Supporting evidence
4-Phenyl-substituted THTP scaffold shows reported anticonvulsant activity in seizure models
Supports seizure-model endpoint review
4-Phenyl derivative not directly tested; class-level pharmacophore inference
Anticonvulsant Neuroprotection Cerebral protective agents

4-Phenyl-THTP: Research & Sourcing Applications


Non-Cytotoxic Complement Inhibitor Development

Procure 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a core scaffold for synthesizing and screening novel derivatives targeting the classical complement pathway. Evidence from class-level studies indicates that THTP analogues can achieve improved complement inhibition over ticlopidine and clopidogrel while exhibiting no haemolytic activity or cytotoxicity [1]. This scaffold is ideal for medicinal chemistry programs aimed at developing safer anti-inflammatory therapeutics.

Scaffold-Hopping for PNMT Inhibitors

Use this compound as a thiophene-containing isostere of the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system in the design of phenylethanolamine N-methyltransferase (PNMT) inhibitors. The distinct electronic properties of the thiophene ring confer a different potency and selectivity profile compared to THIQ-based inhibitors [2]. This scaffold is valuable for exploring novel chemical space in the development of agents targeting catecholamine biosynthesis.

Anticonvulsant & Neuroprotective Agent Synthesis

Utilize the 4-phenyl THTP core as a privileged scaffold for the synthesis of novel anticonvulsant compounds. Supporting evidence shows that 4-phenyl-substituted THTP derivatives exhibit significant anticonvulsant activity [3]. This application scenario is relevant for researchers focused on cerebral protection and the development of new treatments for epilepsy.

Metabolic Stability & Prodrug Design

Explore the unique metabolic fate of the 4-phenyl THTP scaffold, which is converted to 4-(1-hydroxyethyl)thieno[3,2-c]pyridine, bypassing the oxidative ring-opening pathway common to ticlopidine and clopidogrel . This property makes it a compelling starting point for designing prodrugs with potentially improved safety profiles by avoiding the formation of reactive thiol metabolites.

Application
Selection Property
Validation Focus
Complement pathway inhibitor screening
Class-level scaffold profile
Classical pathway complement assay
PNMT inhibitor scaffold design
Isosteric electronic profile
hPNMT enzyme inhibition review
Anticonvulsant scaffold exploration
4-Phenyl pharmacophore context
Seizure-model endpoint review
Prodrug metabolic pathway research
Distinct metabolic route
Metabolite identification profiling
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